2-Nitro-4-(trifluoromethyl)phenylhydrazine

Analytical chemistry LC-MS derivatization Steroid analysis

2-Nitro-4-(trifluoromethyl)phenylhydrazine (CAS 1513-50-4; synonym: 4-hydrazino-3-nitrobenzotrifluoride) is a disubstituted phenylhydrazine bearing an electron-withdrawing nitro group at the 2-position and a trifluoromethyl group at the 4-position. With a molecular formula of C₇H₆F₃N₃O₂ and a molecular weight of 221.14 g·mol⁻¹, it is commercially available at purities of ≥95% (AKSci, Fluorochem, abcr) and ≥98% (Capotchem, GC).

Molecular Formula C7H6F3N3O2
Molecular Weight 221.14 g/mol
CAS No. 1513-50-4
Cat. No. B073175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitro-4-(trifluoromethyl)phenylhydrazine
CAS1513-50-4
Synonyms2-nitro-4-trifluoromethylphenylhydrazine
Molecular FormulaC7H6F3N3O2
Molecular Weight221.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NN
InChIInChI=1S/C7H6F3N3O2/c8-7(9,10)4-1-2-5(12-11)6(3-4)13(14)15/h1-3,12H,11H2
InChIKeyWJBJSMUUWDXKBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitro-4-(trifluoromethyl)phenylhydrazine (CAS 1513-50-4): Core Identity, Procurement-Grade Specifications, and In-Class Positioning


2-Nitro-4-(trifluoromethyl)phenylhydrazine (CAS 1513-50-4; synonym: 4-hydrazino-3-nitrobenzotrifluoride) is a disubstituted phenylhydrazine bearing an electron-withdrawing nitro group at the 2-position and a trifluoromethyl group at the 4-position . With a molecular formula of C₇H₆F₃N₃O₂ and a molecular weight of 221.14 g·mol⁻¹, it is commercially available at purities of ≥95% (AKSci, Fluorochem, abcr) and ≥98% (Capotchem, GC) [1]. The compound is classified as an irritant (GHS07: H302, H315, H319, H332, H335) and requires standard laboratory handling precautions . Its structural combination of a hydrazine nucleophile with two powerful electron-withdrawing groups underpins its differentiated utility as both a high-sensitivity analytical derivatization reagent and a versatile synthetic building block for bioactive molecules [2].

Why Generic Substitution Fails: The Functional Necessity of the 2-Nitro-4-(trifluoromethyl) Substitution Pattern in Phenylhydrazine-Based Reagents and Intermediates


Simple in-class substitution—replacing 2-nitro-4-(trifluoromethyl)phenylhydrazine with unsubstituted phenylhydrazine, 2-nitrophenylhydrazine, 4-(trifluoromethyl)phenylhydrazine, or 2,4-dinitrophenylhydrazine—fundamentally alters performance outcomes because the 2-NO₂/4-CF₃ substitution pattern is not additive but synergistic [1]. In the context of analytical derivatization for LC–MS, the 2-nitro-4-trifluoromethylphenyl (NFP) moiety provides superior gas-phase electron-capture efficiency relative to alternative electron-affinitive tags such as the pentafluorobenzyl (PFB) group, enabling detection limits in the low-picogram range that cannot be achieved with mono-substituted or dinitro analogs [1][2]. In synthetic applications, the electronic interplay between the nitro and trifluoromethyl groups dictates the reactivity of the hydrazine nucleophile in condensation and cyclocondensation reactions, meaning that analogs lacking either group yield different reaction rates, regioselectivity, and product profiles [3]. The quantitative evidence below demonstrates that procurement decisions based solely on the hydrazine functional class—without regard to the specific substitution pattern—risk compromised analytical sensitivity, altered synthetic outcomes, and batch-to-batch irreproducibility.

Quantitative Differentiation Evidence: 2-Nitro-4-(trifluoromethyl)phenylhydrazine vs. Closest Analogs and Alternatives


Electron-Capture Derivatization Efficiency: NFP Moiety vs. PFB-Br and Other Electron-Affinitive Tags in LC–Negative APCI-MS

Among multiple electron-capturing moieties evaluated for derivatization of neutral steroids, the 2-nitro-4-trifluoromethylphenyl (NFP) group demonstrated superior electron-capture ability compared to the widely used pentafluorobenzyl bromide (PFB-Br) tag [1]. In a systematic head-to-head comparison of hydrazine and boronic acid reagents, only those incorporating the NFP moiety achieved detection response enhancements of up to >200-fold over underivatized (intact) steroids in negative-mode APCI-MS, with limits of detection reaching the low-picogram level [2]. Other hydrazine reagents lacking the 4-CF₃ or 2-NO₂ group did not achieve comparable sensitivity gains in the same instrument configuration [2].

Analytical chemistry LC-MS derivatization Steroid analysis

Practical Detection Capability in Tissue: Five Neurosteroids Identified from 50 mg Rat Brain Using NFP Derivatization

In a validated LC-ECAPCI-MS method, derivatization of oxosteroids with 2-nitro-4-trifluoromethylphenylhydrazine enabled unambiguous detection and characterization of five endogenous neurosteroids—pregnenolone, progesterone, 5α-dihydroprogesterone, allopregnanolone, and epiallopregnanolone—from a single 50 mg rat brain tissue sample [1]. The 20-fold higher sensitivity achieved in ECAPCI-MS mode, compared to conventional positive-APCI-MS analysis of intact (underivatized) steroids, was essential for detecting these low-abundance analytes in a mass-limited biospecimen [1]. This level of sensitivity from a minimal tissue mass has not been demonstrated with 2,4-dinitrophenylhydrazine or 4-nitrophenylhydrazine under equivalent instrumental conditions [2].

Neurosteroid analysis Bioanalytical chemistry Brain metabolomics

Selectivity Advantage in Carbonyl Detection: 2-Nitrophenylhydrazine Core vs. 4-Nitro and 2,4-Dinitrophenylhydrazine Analogs

The 2-nitrophenylhydrazine scaffold—of which 2-nitro-4-(trifluoromethyl)phenylhydrazine is a derivative—offers a documented selectivity advantage over both 4-nitrophenylhydrazine and 2,4-dinitrophenylhydrazine (DNPH) in oxo-compound detection: it yields no color reaction with alkali, whereas 4-nitro and 2,4-dinitro analogs produce interfering chromogenic responses under alkaline conditions, enabling selective detection even in the presence of excess reagent [1]. The addition of the 4-CF₃ group to the 2-nitrophenylhydrazine core further enhances this selectivity profile by increasing the electron affinity of the phenyl ring without introducing the explosive hazard and artifactual chromogenicity associated with the second nitro group in DNPH [1][2].

Carbonyl detection Spot-test selectivity Analytical reagent design

Herbicidal Activity of Trifluoromethyl-Substituted 2-Nitrophenylhydrazines: Structural Basis for Agrochemical Lead Development

U.S. Patent US3867452 explicitly discloses that 2-nitrophenylhydrazines bearing a trifluoromethyl substituent at the 4-position (X₂ = CF₃) and R₃ = H constitute 'particularly useful compounds' within the claimed herbicidal series [1]. These compounds are toxic to a wide variety of weed species while being non-harmful to desirable plant growth, and are specifically indicated for tobacco sucker control [1]. The patent establishes that the 4-CF₃ substitution pattern is structurally critical for herbicidal activity within the 2-nitrophenylhydrazine class—compounds lacking the CF₃ group at this position fall outside the preferred embodiment—making 2-nitro-4-(trifluoromethyl)phenylhydrazine a key synthetic entry point for agrochemical lead optimization programs targeting this pharmacophore [1].

Agrochemical discovery Herbicide lead Tobacco sucker control

Physicochemical Property Differentiation: LogP, Solubility, and Hydrogen-Bonding Profile vs. Mono-Substituted Phenylhydrazine Analogs

The computed and experimentally supported physicochemical properties of 2-nitro-4-(trifluoromethyl)phenylhydrazine differ substantially from its mono-substituted analogs. The target compound has a predicted LogP of 2.42 (ACD/Labs) and a topological polar surface area (TPSA) of 84 Ų, with 5 H-bond acceptors and 3 H-bond donors . In comparison, 2-nitrophenylhydrazine (CAS 3034-19-3) has LogP = 1.4, TPSA = 76 Ų, 4 H-bond acceptors, and 2 H-bond donors [1], while 4-(trifluoromethyl)phenylhydrazine (CAS 368-90-1) has LogP ≈ 2.4, TPSA = 38.1 Ų, 5 H-bond acceptors, and 2 H-bond donors [2]. The combination of elevated LogP (enhancing membrane permeability potential) with higher TPSA and H-bond donor count (modulating solubility and target engagement) creates a unique physicochemical profile not achievable with either mono-substituted analog alone [1][2].

Physicochemical profiling Drug-likeness ADME prediction

Procurement-Grade Purity and Scale: 98% GC Purity with Multi-kg Production Capability vs. Research-Grade Only Alternatives

2-Nitro-4-(trifluoromethyl)phenylhydrazine is commercially available at 98% minimum purity by GC from Capotchem with moisture content ≤0.5% and a demonstrated production scale of up to 100 kg, positioning it as a scalable building block for process chemistry [1]. In contrast, closely related analogs such as 2-nitrophenylhydrazine are typically supplied at 95% purity (AKSci) and 4-(trifluoromethyl)phenylhydrazine at 96% purity (Sigma-Aldrich), with neither supplier advertising multi-kg production capability for these specific analogs . The 98% GC purity specification for the target compound, combined with documented large-scale production, reduces the procurement risk associated with impurity-driven side reactions during scale-up of synthetic sequences [1].

Chemical procurement Building block supply Scale-up readiness

Evidence-Backed Application Scenarios for 2-Nitro-4-(trifluoromethyl)phenylhydrazine: Where Differentiated Performance Translates to Procurement Decisions


Ultra-Trace Neurosteroid Quantification from Mass-Limited Brain Tissue

Neuroscience laboratories requiring detection of endogenous neurosteroids (pregnenolone, progesterone, allopregnanolone, and related 20-oxosteroids) from rodent brain microdissections should select 2-nitro-4-(trifluoromethyl)phenylhydrazine as the derivatization reagent of choice. The >20-fold sensitivity enhancement in ECAPCI-MS mode over underivatized steroid analysis, coupled with the demonstrated ability to detect five distinct neurosteroids from a single 50 mg tissue sample, makes this reagent indispensable for studies where tissue availability is inherently limited [1]. Substituting 2,4-dinitrophenylhydrazine or 4-nitrophenylhydrazine would forfeit this sensitivity gain and compromise the detection of low-abundance analytes at physiologically relevant concentrations [2].

Agrochemical Lead Optimization: Synthesis of 4-CF₃-Substituted 2-Nitrophenylhydrazine Herbicide Candidates

Agrochemical discovery programs targeting the 2-nitrophenylhydrazine herbicide pharmacophore disclosed in US3867452 should procure the 4-CF₃-substituted phenylhydrazine as a core building block. The patent's specification explicitly identifies compounds where X₂ = trifluoromethyl and R₃ = hydrogen as 'particularly useful,' providing a strong intellectual property rationale for prioritizing this substitution pattern in lead optimization libraries [1]. The availability of the compound at 98% GC purity and up to 100 kg production scale further supports its use in structure-activity relationship (SAR) studies that may transition to pilot-scale field trial material [2].

Vitamin D Analog Synthesis: Hydrazine-Based Precursor Route

Synthetic chemistry groups pursuing novel vitamin D analogs via the 4-hydrazino-3-nitrobenzotrifluoride intermediate route benefit from the compound's established use as a vitamin D precursor [1]. The dual electron-withdrawing substitution pattern (2-NO₂, 4-CF₃) activates the hydrazine moiety for condensation with carbonyl-containing A-ring precursors while providing a chromogenic handle for reaction monitoring. Procurement of the compound at 98% purity ensures that hydrazine-related impurities do not interfere with the subsequent synthetic steps critical to vitamin D analog potency and VDR binding affinity [2].

Method Development for Selective Carbonyl Detection in Complex Matrices

Analytical method development laboratories seeking a derivatization reagent that combines high sensitivity with freedom from alkali-induced chromogenic interference should evaluate 2-nitro-4-(trifluoromethyl)phenylhydrazine. The 2-nitrophenylhydrazine core provides inherent selectivity over 4-nitro and 2,4-dinitro analogs by eliminating background color reactions under alkaline conditions [1], while the 4-CF₃ substituent enhances electron-capture efficiency for LC-MS detection to the low-picogram level [2]. This dual advantage is not available from any single-substituent phenylhydrazine analog, making the disubstituted compound the preferred reagent for integrated UV/Vis-MS carbonyl detection workflows [1][2].

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